molecular formula C15H15FN2O3S2 B2540303 N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1008957-08-1

N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2540303
CAS No.: 1008957-08-1
M. Wt: 354.41
InChI Key: DYDVTGQYFNUMJA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrrolidine ring substituted with a carboxamide group, a thiophen-2-ylsulfonyl group, and a 4-fluorophenyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is usually introduced via amidation reactions using carboxylic acid derivatives and amines.

    Attachment of the Thiophen-2-ylsulfonyl Group: This step often involves sulfonylation reactions where thiophene derivatives are reacted with sulfonyl chlorides.

    Addition of the 4-Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
  • N-(4-bromophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
  • N-(4-methylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents on the phenyl ring.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S2/c16-11-5-7-12(8-6-11)17-15(19)13-3-1-9-18(13)23(20,21)14-4-2-10-22-14/h2,4-8,10,13H,1,3,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDVTGQYFNUMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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